molecular formula C16H15F3N2O3 B5708280 1-(4-Ethoxyphenyl)-3-[4-(trifluoromethoxy)phenyl]urea

1-(4-Ethoxyphenyl)-3-[4-(trifluoromethoxy)phenyl]urea

Cat. No.: B5708280
M. Wt: 340.30 g/mol
InChI Key: KSTKZRYXDVXFLX-UHFFFAOYSA-N
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Description

1-(4-Ethoxyphenyl)-3-[4-(trifluoromethoxy)phenyl]urea is a synthetic organic compound characterized by the presence of ethoxy and trifluoromethoxy functional groups attached to a phenyl ring

Preparation Methods

The synthesis of 1-(4-Ethoxyphenyl)-3-[4-(trifluoromethoxy)phenyl]urea typically involves the reaction of 4-ethoxyaniline with 4-(trifluoromethoxy)phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired urea derivative .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include steps for purification, such as recrystallization or chromatography, to ensure the final product meets the required specifications.

Chemical Reactions Analysis

1-(4-Ethoxyphenyl)-3-[4-(trifluoromethoxy)phenyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or other reduced products.

    Substitution: The ethoxy and trifluoromethoxy groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(4-Ethoxyphenyl)-3-[4-(trifluoromethoxy)phenyl]urea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Ethoxyphenyl)-3-[4-(trifluoromethoxy)phenyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy and trifluoromethoxy groups can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. This can result in various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

1-(4-Ethoxyphenyl)-3-[4-(trifluoromethoxy)phenyl]urea can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it valuable for diverse applications.

Properties

IUPAC Name

1-(4-ethoxyphenyl)-3-[4-(trifluoromethoxy)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F3N2O3/c1-2-23-13-7-3-11(4-8-13)20-15(22)21-12-5-9-14(10-6-12)24-16(17,18)19/h3-10H,2H2,1H3,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSTKZRYXDVXFLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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